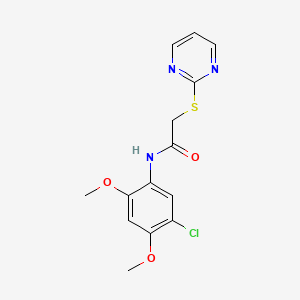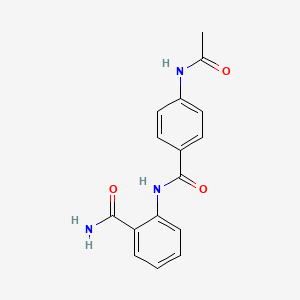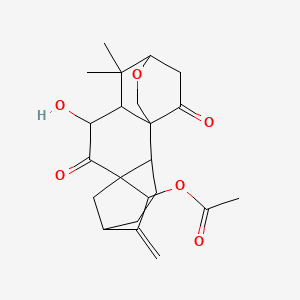![molecular formula C17H18N2O B12455810 3-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}benzamide](/img/structure/B12455810.png)
3-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]AMINO]BENZAMIDE is an organic compound characterized by its unique structure, which includes a benzamide group linked to a 2,4,6-trimethylphenyl group through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]AMINO]BENZAMIDE typically involves the condensation of 2,4,6-trimethylbenzaldehyde with 3-aminobenzamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the condensation process. The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(E)-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]AMINO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or trimethylphenyl moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, and other electrophiles under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide or trimethylphenyl derivatives.
Aplicaciones Científicas De Investigación
3-[(E)-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]AMINO]BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(E)-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]AMINO]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethylphenol: A structurally related compound with similar chemical properties.
Benzamide: A simpler analog that lacks the trimethylphenyl group.
N-(2,4,6-Trimethylphenyl)benzamide: A compound with a similar structure but different substitution pattern.
Uniqueness
3-[(E)-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]AMINO]BENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H18N2O |
|---|---|
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
3-[(2,4,6-trimethylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H18N2O/c1-11-7-12(2)16(13(3)8-11)10-19-15-6-4-5-14(9-15)17(18)20/h4-10H,1-3H3,(H2,18,20) |
Clave InChI |
GCCRXEBBFWKXEI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C=NC2=CC=CC(=C2)C(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2-Propanediol 2-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-3,4,5-triol hydrate](/img/structure/B12455739.png)
![(4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455746.png)
![6-hydroxy-8-[1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B12455768.png)

![2-{[3-Cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-{[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B12455789.png)


![ethyl 6-(2-methylbutan-2-yl)-2-({[(2-oxo-2H-chromen-3-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12455800.png)

![N-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12455807.png)

![5-Benzyloxy-2-chlorothiazolo[5,4-b]pyridine](/img/structure/B12455822.png)
